1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a phenyl group and a trifluoromethyl (CF₃) group on adjacent carbons of the strained cyclopropane ring. The trifluoromethyl group confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety and influencing reactivity.
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVYEAGUSRNANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253638-79-6 | |
| Record name | 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as styrene, with a trifluoromethyl diazomethane reagent under appropriate reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .
Chemical Reactions Analysis
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its derivatives are explored for their potential to develop new pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, which is beneficial for drug design and development.
Biology
Research indicates that this compound exhibits various biological activities, making it a candidate for bioactive molecule studies. Investigations into its antimicrobial and anticancer properties are ongoing, with preliminary findings suggesting that it may interact with specific molecular targets to modulate biological pathways.
Medicine
The medicinal applications of this compound are particularly promising. Its derivatives are being studied for therapeutic potential against infectious diseases and cancer. The unique structural characteristics allow for interactions with enzymes and receptors, potentially leading to novel treatment options.
Industry
In industrial applications, this compound is utilized in developing new materials with enhanced stability and reactivity. Its chemical properties make it suitable for various formulations in materials science.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of the target compound with structurally related cyclopropane carboxylic acids:
Notes:
- Cyclopropene vs. Cyclopropane : Compounds 17c and 17d (cyclopropene derivatives) exhibit higher ring strain and reactivity compared to saturated cyclopropanes like the target compound .
- Substituent Effects : The trifluoromethyl group in the target compound lowers the pKa (~4.0 estimated) compared to dimethyl-substituted analogs (pKa 4.40 in 1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid) due to stronger electron withdrawal .
- Melting Points : Aromatic substituents (e.g., Cl/F in 17d) increase melting points via enhanced intermolecular interactions .
Key Differentiators
Electron-Withdrawing Effects : The CF₃ group in the target compound provides stronger electron withdrawal than methyl or halogens, influencing both acidity and reactivity.
Conformational Rigidity: Compared to non-cyclopropane analogs (e.g., cinnamic acid derivatives), the cyclopropane ring restricts rotation, favoring specific molecular interactions .
Biological Activity
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS No. 2253638-79-6) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, potential applications, and relevant research findings.
This compound features a cyclopropane ring with a trifluoromethyl group and a phenyl substituent, which enhances its lipophilicity and biological activity. The molecular formula is , and its molecular weight is approximately 236.18 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as fatty acid synthesis and cell signaling.
- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular responses.
The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, allowing it to exert its effects intracellularly .
Biological Activities
Research indicates several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that derivatives of cyclopropane carboxylic acids exhibit antimicrobial properties. Specifically, this compound has shown promise against various bacterial strains.
Anticancer Properties
In vitro studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways related to cell growth and survival.
Ethylene Biosynthesis Inhibition
Recent investigations have highlighted the role of cyclopropane carboxylic acids in inhibiting ethylene biosynthesis in plants. This property could be leveraged in agricultural applications to delay ripening and enhance the shelf life of fruits .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Q & A
Q. What role does the trifluoromethyl group play in modulating lipophilicity?
- Methodology : Calculate logP values experimentally (via shake-flask method) or computationally (e.g., ChemAxon). Compare with non-fluorinated analogs (e.g., 1-phenylcyclopropane-1-carboxylic acid). The CF₃ group typically increases lipophilicity, enhancing membrane permeability .
Data Contradiction and Validation
Q. How should researchers address conflicting data on reaction yields or by-products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
